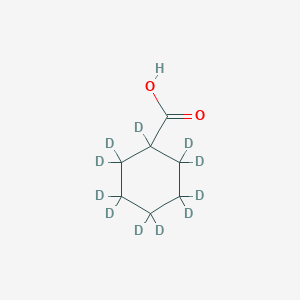

Cyclohexanecarboxylic-D11 acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid derivatives and structurally related compounds can involve various methodologies, including Brønsted acid-catalyzed enantioselective reactions, palladium-catalyzed assemblies, and cyclopropanation strategies. For instance, Gu et al. (2010) described the enantioselective synthesis of 1,4-dioxane and tetrahydrofuran derivatives via Brønsted acid-catalyzed oxo-Michael reaction, showcasing a method that could potentially be adapted for cyclohexanecarboxylic acid derivatives (Gu et al., 2010). Similarly, Genady and Nakamura (2011) employed palladium-catalyzed three-component assemblies for the synthesis of cyclohexyl and cyclohexenyl α-amino acids, illustrating the versatility of metal-catalyzed reactions in constructing cyclohexane-based frameworks (Genady & Nakamura, 2011).

Applications De Recherche Scientifique

Catalytic Oxidation of Cyclohexene

The catalytic oxidation of cyclohexene, a process closely related to the chemical family of Cyclohexanecarboxylic-D11 acid, is a crucial reaction for producing various industrially significant compounds. Controllable oxidation reactions for cyclohexene can selectively afford targeted products, valuable in both academic and industrial applications. This highlights the importance of understanding and manipulating similar compounds for selective oxidation processes (Cao et al., 2018).

Molecular Modeling in Cyclodextrins

Research on cyclodextrins, which share structural similarities with cyclohexane-based compounds, provides insights into the structural, dynamic, and energetic features of such systems. Molecular modeling studies of cyclodextrins have been critical for understanding inclusion phenomena, suggesting that similar approaches could be applied to Cyclohexanecarboxylic-D11 acid to explore its potential in drug delivery, environmental protection, and catalysis (Zhao et al., 2016).

Oxidation of Cyclohexane to Ketone-Alcohol Oil

The oxidation of cyclohexane, a reaction relevant to the broader family of cyclohexane derivatives, is vital for producing cyclohexanol and cyclohexanone, key intermediates in nylon production. Understanding the catalysis and optimization of this process could illuminate potential industrial applications of Cyclohexanecarboxylic-D11 acid in synthesizing polyamide precursors (Abutaleb & Ali, 2021).

Cyclodextrins in Drug Delivery

Cyclodextrins' use in drug delivery underscores the potential of cyclohexane derivatives in pharmaceutical applications. Their ability to form inclusion complexes with various molecules could suggest similar utility for Cyclohexanecarboxylic-D11 acid in enhancing drug solubility, stability, and bioavailability, thus offering a pathway for its application in the design of drug delivery systems (Challa et al., 2005).

Synthesis and Applications of Adsorbents Containing Cyclodextrins

The synthesis of materials containing cyclodextrins for use as adsorbents in chromatographic separations and wastewater treatment presents a model for the potential application of Cyclohexanecarboxylic-D11 acid in environmental science. Its structural features could be exploited to modify the properties of materials for selective adsorption and separation processes (Crini & Morcellet, 2002).

Propriétés

IUPAC Name |

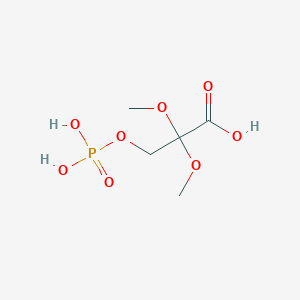

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNMSOFKMUBTKW-KAFHOZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanecarboxylic-D11 acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B42422.png)